An In-depth Technical Guide to 2-Bromo-2'-chlorobenzophenone: Structure, Properties, and Synthetic Utility
An In-depth Technical Guide to 2-Bromo-2'-chlorobenzophenone: Structure, Properties, and Synthetic Utility
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Synthetic Intermediate
2-Bromo-2'-chlorobenzophenone is a diaryl ketone distinguished by the presence of two different halogen substituents on its distinct phenyl rings. This specific substitution pattern makes it a sterically hindered and electronically complex molecule. While not an end-product therapeutic agent itself, its true value lies in its role as a versatile and critical intermediate in multi-step organic syntheses. Its structural framework is foundational for building more complex molecular architectures, most notably in the pharmaceutical industry for the synthesis of psychoactive compounds. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic signature, synthesis, and pivotal applications, offering field-proven insights for its effective utilization in research and development.
Core Chemical Identity and Structure
The fundamental identity of a chemical compound is established by its structure and internationally recognized identifiers. 2-Bromo-2'-chlorobenzophenone's structure consists of a central ketone group connecting a 2-bromophenyl ring and a 2-chlorophenyl ring.
Chemical Structure Visualization
Caption: Chemical structure of (2-bromophenyl)(2-chlorophenyl)methanone.
Key Identifiers
The following table summarizes the essential identifiers for 2-Bromo-2'-chlorobenzophenone.
| Identifier | Value | Source |
| IUPAC Name | (2-Bromophenyl)(2-chlorophenyl)methanone | [] |
| CAS Number | 60773-49-1 | [][2][3][4] |
| Molecular Formula | C₁₃H₈BrClO | [][2][4] |
| Molecular Weight | 295.56 g/mol | [][2][4] |
| InChI Key | GTLLBGFJGUJABH-UHFFFAOYSA-N | [][2] |
| SMILES | C1=CC=C(C(=C1)C(=O)C2=C(C=CC=C2Br)N)Cl | [3] |
Physicochemical and Spectroscopic Profile
Understanding the physical properties and spectroscopic data is paramount for handling, characterization, and quality control in a laboratory setting.
Physical Properties
This compound is typically a solid at room temperature with limited solubility in aqueous solutions but better solubility in common organic solvents.
| Property | Value | Source |
| Appearance | Yellow crystalline powder | [] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (30 mg/ml) | [2] |
| Storage Conditions | Store at 2°C - 8°C, keep container well-closed | [3][4] |
| Density | ~1.568 g/cm³ (predicted) | [] |
Spectroscopic Characterization: The Molecular Fingerprint
Spectroscopic analysis provides irrefutable evidence of the molecule's structure.
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to be complex in the aromatic region (typically δ 7.0-8.0 ppm). Due to the unsymmetrical substitution, all eight aromatic protons are chemically non-equivalent, leading to a series of overlapping multiplets. The protons ortho to the halogen atoms and the carbonyl group will be the most deshielded and appear further downfield.[5][6]
-
¹³C NMR Spectroscopy : The carbon NMR spectrum should display 13 distinct signals. The carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield (typically δ 190-200 ppm). The 12 aromatic carbons will resonate in the δ 120-140 ppm range, with the carbons directly bonded to the halogens (C-Br and C-Cl) showing characteristic shifts.[7]
-
Infrared (IR) Spectroscopy : The IR spectrum is dominated by a strong, sharp absorption band characteristic of the ketone carbonyl (C=O) stretch, typically appearing around 1660-1680 cm⁻¹. Other significant bands include C-H stretching for the aromatic rings (~3050-3100 cm⁻¹) and C=C stretching within the aromatic rings (~1400-1600 cm⁻¹). The C-Br and C-Cl stretching vibrations are found in the fingerprint region at lower wavenumbers.[6]
-
Mass Spectrometry (MS) : Mass spectrometry is particularly informative due to the presence of bromine and chlorine isotopes. The molecular ion peak (M⁺) will exhibit a unique isotopic cluster. Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), while chlorine has two, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic pattern for the molecular ion with peaks at M, M+2, and M+4, confirming the presence of one bromine and one chlorine atom.[8]
Synthesis and Chemical Reactivity
The synthesis of unsymmetrical diaryl ketones like 2-Bromo-2'-chlorobenzophenone is most commonly achieved through the Friedel-Crafts acylation reaction.
Synthetic Pathway: Friedel-Crafts Acylation
The standard laboratory and industrial synthesis involves the reaction of 2-bromobenzoyl chloride with chlorobenzene in the presence of a Lewis acid catalyst, such as aluminum trichloride (AlCl₃).[9] The causality behind this choice is the ability of the Lewis acid to activate the acyl chloride, making it a potent electrophile that can attack the electron-rich chlorobenzene ring. The ortho-para directing nature of the chlorine substituent on chlorobenzene leads to a mixture of isomers, necessitating purification to isolate the desired 2,2'-substituted product.
Caption: Conceptual pathway from a benzophenone precursor to a benzodiazepine.
This role as a precursor highlights the compound's importance. [2]The precise arrangement of the halogen atoms and the ketone is critical for achieving the correct final molecular geometry and, consequently, the pharmacological activity of the target drug. Its use allows for the efficient construction of the complex benzodiazepine core structure. [4]
Experimental Protocol: Synthesis via Friedel-Crafts Acylation
This protocol describes a representative lab-scale synthesis. Every step is designed as a self-validating system, where successful completion of one stage is a prerequisite for the next.
Objective: To synthesize 2-Bromo-2'-chlorobenzophenone from 2-bromobenzoyl chloride and chlorobenzene.
Materials & Reagents:
-
2-Bromobenzoyl chloride
-
Chlorobenzene (anhydrous)
-
Aluminum chloride (AlCl₃, anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with magnetic stirrer
-
Addition funnel
-
Reflux condenser with drying tube (CaCl₂)
-
Ice bath
Procedure:
-
Reaction Setup (Inert Conditions): In a flame-dried round-bottom flask under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq). Add anhydrous dichloromethane, and cool the resulting slurry to 0°C in an ice bath.
-
Formation of Acylium Ion Complex: Slowly add 2-bromobenzoyl chloride (1.0 eq) dissolved in anhydrous DCM to the AlCl₃ slurry via an addition funnel over 20 minutes. Stir for an additional 15 minutes at 0°C. Causality: This step forms the reactive electrophile complex.
-
Electrophilic Attack: Add chlorobenzene (1.5 eq) dropwise to the reaction mixture, maintaining the temperature at 0°C. After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC. Causality: The excess chlorobenzene serves as both reactant and solvent, driving the reaction forward.
-
Reaction Quench: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice containing concentrated HCl. Trustworthiness: This step hydrolyzes the aluminum complexes and quenches the reaction safely.
-
Extraction and Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 2M HCl, water, saturated NaHCO₃ solution, and finally brine. Causality: The acid wash removes AlCl₃ residues, the bicarbonate wash removes any unreacted acyl chloride and acid, and the brine wash removes residual water.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product will be a mixture of isomers. Purify the residue by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to isolate the pure 2-Bromo-2'-chlorobenzophenone.
Safety and Handling
While a definitive safety data sheet (SDS) for 2-Bromo-2'-chlorobenzophenone itself is not widely available, data from structurally similar compounds, such as 2-Bromo-2'-chloroacetophenone, indicates that it should be handled with care. [10][11][12]
-
Hazards: Assumed to be harmful if swallowed or inhaled and may cause skin and severe eye irritation or damage. [12][13][14]* Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.
-
Handling: Avoid generating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep the container tightly closed. [3][4]
Conclusion
2-Bromo-2'-chlorobenzophenone is more than a simple diaryl ketone; it is a strategically designed building block essential for modern medicinal chemistry. Its value is derived from the precise placement of its reactive handles—the ketone and two distinct halogen atoms—which allow for the controlled and efficient synthesis of complex, high-value molecules like benzodiazepines. For researchers in drug development and organic synthesis, a thorough understanding of its properties, reactivity, and handling is crucial for leveraging its full synthetic potential.
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Asian Journal of Organic & Medicinal Chemistry. (n.d.). A Review on Synthesis and Medicinal Importance of 2-Aminobenzophenone Derivatives. Retrieved from [Link]
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Doc Brown's Chemistry. (n.d.). 1H NMR spectrum of 1-bromo-2-chloroethane. Retrieved from [Link]
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Carl ROTH. (2025). Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol. Retrieved from [Link]
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Save My Exams. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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Analytical Chemistry. (2010). Characterization and Determination of Chloro- and Bromo-Benzoquinones as New Chlorination Disinfection Byproducts in Drinking Water. Retrieved from [Link]
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